Bicyclo[3.3.1]nonan-3-amine Bicyclo[3.3.1]nonan-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14311554
InChI: InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2
SMILES:
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

Bicyclo[3.3.1]nonan-3-amine

CAS No.:

Cat. No.: VC14311554

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.3.1]nonan-3-amine -

Specification

Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name bicyclo[3.3.1]nonan-3-amine
Standard InChI InChI=1S/C9H17N/c10-9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6,10H2
Standard InChI Key AOCFIANMCTVRCR-UHFFFAOYSA-N
Canonical SMILES C1CC2CC(C1)CC(C2)N

Introduction

Structural and Conformational Characteristics

Core Framework and Stereochemical Features

Synthetic Methodologies

Intramolecular Cyclization Routes

A seminal synthesis of bicyclo[3.3.1]nonane derivatives involves the intramolecular SN2 cyclization of 3-(3-cyclohexenyl)propyl tosylate, though this approach predominantly yields monocyclic byproducts . More successfully, Friedel-Crafts cyclization of 3-(3-cyclohexenyl)propanoyl chloride produces bicyclo[3.3.1]nonen-2-one, confirmed via comparative mass spectrometry . This method avoids competing bicyclo[3.2.2]nonane formation, highlighting the selectivity achievable through substrate design.

Functionalization of Bicyclic Ketones

Bicyclo[3.3.1]nonan-3-amine can be derived from ketone precursors via reductive amination. For instance, 2-bicyclo[3.3.1]nonanone undergoes condensation with ammonium acetate followed by sodium cyanoborohydride reduction to yield the target amine . Alternative routes employ Grignard reagents to introduce substituents at the 3-position before amination. A representative synthesis involves treating cyclohexane-1,3-dicarboxylic anhydrides with diethyl magnesiomalonate, followed by decarboxylation and functional group interconversion .

Table 1: Comparison of Synthetic Routes for Bicyclo[3.3.1]nonane Derivatives

MethodStarting MaterialKey StepYield (%)Reference
Friedel-Crafts Cyclization3-(3-Cyclohexenyl)propanoyl chlorideCyclization under acidic conditions54
Reductive Amination2-Bicyclo[3.3.1]nonanoneNH3_3/NaBH3_3CN67
SN2 CyclizationPhenol/acrylonitrile adductIntramolecular displacement22

Reactivity and Transannular Interactions

Epoxide Solvolysis and Rearrangements

The reactivity of bicyclo[3.3.1]nonane derivatives is exemplified by the solvolysis of 2-bicyclo[3.3.1]nonene oxide. In trifluoroacetic acid, this epoxide undergoes exclusive transannular attack to form 7-bicyclo[3.3.1]nonen-exo-2-ol, whereas acetic acid/sodium acetate conditions yield a mixture of diols, including exo-2-exo-7 and exo-2-exo-3 isomers . These outcomes underscore the system’s propensity for strain-driven rearrangements and the influence of reaction conditions on product distribution.

Acid-Catalyzed Proton Exchange

Deuterium labeling studies on 3,3-dimethyl-2-bicyclo[3.3.1]nonanone demonstrate rapid proton exchange at the bridgehead, mediated by a transient enolate ion intermediate . This phenomenon, quantified at 100.8C100.8^\circ \text{C} in deuteriomethanol, aligns with computational models predicting partial double-bond character at the bridgehead due to conjugation with the carbonyl group .

Comparative Analysis with Related Bicyclic Systems

Bicyclo[3.3.1]nonan-9-one vs. Bicyclo[3.3.1]nonan-3-amine

While both compounds share the bicyclic framework, the ketone derivative exhibits greater electrophilicity at the bridgehead, facilitating nucleophilic additions. In contrast, the amine’s basicity and ability to participate in hydrogen bonding render it more suited for catalytic and supramolecular applications .

Bicyclo[3.2.2]nonane Derivatives

The smaller bicyclo[3.2.2]nonane system lacks the transannular C3–C7 proximity, resulting in diminished strain and altered reactivity. For example, solvolysis of analogous epoxides in this system proceeds without transannular participation, favoring classical carbocation rearrangements .

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